molecular formula C15H12BrClN2O2 B4396280 4-bromo-N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}benzamide

4-bromo-N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}benzamide

Cat. No.: B4396280
M. Wt: 367.62 g/mol
InChI Key: UKBOBUSEGJTSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}benzamide, also known as BCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCA is a synthetic compound that was first synthesized in 2006 and has since been used in various research studies due to its unique properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}benzamide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression in cancer cells. This compound has also been found to inhibit the activity of the protein kinase CK2, which is involved in the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to inhibit the formation of amyloid beta plaques in the brain, which are a hallmark of Alzheimer's disease. This compound has been found to have low toxicity in normal cells, making it a potentially safe and effective treatment for cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}benzamide in lab experiments is its potent anticancer activity, which makes it a potentially effective treatment for various types of cancer. Another advantage of using this compound is its low toxicity in normal cells, which makes it a potentially safe treatment option. However, one limitation of using this compound is its synthetic nature, which may limit its availability and increase its cost compared to natural compounds.

Future Directions

There are many potential future directions for the study of 4-bromo-N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}benzamide. One future direction is the development of more potent and selective inhibitors of histone deacetylase and protein kinase CK2, which could improve the efficacy of this compound as a treatment for cancer and Alzheimer's disease. Another future direction is the investigation of the potential use of this compound in combination with other anticancer drugs or Alzheimer's disease treatments to enhance their efficacy. Finally, the development of new synthetic methods for the production of this compound could improve its availability and reduce its cost, making it more accessible for scientific research and potential clinical use.

Scientific Research Applications

4-bromo-N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}benzamide has been used in various scientific research studies due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit potent anticancer activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of amyloid beta plaques in the brain.

Properties

IUPAC Name

4-bromo-N-[2-(2-chloroanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O2/c16-11-7-5-10(6-8-11)15(21)18-9-14(20)19-13-4-2-1-3-12(13)17/h1-8H,9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBOBUSEGJTSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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